Cas no 914637-35-7 (2-Bromo-6-(trifluoromethyl)benzonitrile)

2-Bromo-6-(trifluoromethyl)benzonitrile is a versatile halogenated aromatic compound featuring both a bromo substituent and a trifluoromethyl group adjacent to a nitrile functionality. This structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom allows for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl and nitrile groups enhance reactivity in nucleophilic substitution and cyclization processes. Its high purity and stability under standard conditions ensure reliable performance in complex synthetic routes. The compound is particularly useful in the development of fluorinated bioactive molecules, leveraging the unique properties of the trifluoromethyl group to modulate lipophilicity and metabolic stability.
2-Bromo-6-(trifluoromethyl)benzonitrile structure
914637-35-7 structure
Product Name:2-Bromo-6-(trifluoromethyl)benzonitrile
CAS No:914637-35-7
MF:C8H3BrF3N
MW:250.015331506729
MDL:MFCD08741382
CID:1029291
PubChem ID:26985462
Update Time:2025-05-19

2-Bromo-6-(trifluoromethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-(trifluoromethyl)benzonitrile
    • SY239132
    • AS-45993
    • SHMCOZJMBAPHQC-UHFFFAOYSA-N
    • SCHEMBL18190631
    • CL8158
    • CS-0157259
    • 2-BROMO-6-TRIFLUOROMETHYLBENZONITRILE
    • DTXSID40650442
    • 914637-35-7
    • MFCD08741382
    • FT-0756484
    • AKOS016015420
    • A860369
    • DB-217093
    • DTXCID00601192
    • MDL: MFCD08741382
    • Inchi: 1S/C8H3BrF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H
    • InChI Key: SHMCOZJMBAPHQC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(C(F)(F)F)=C1C#N

Computed Properties

  • Exact Mass: 248.94010g/mol
  • Monoisotopic Mass: 248.94010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 23.8Ų

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2-Bromo-6-(trifluoromethyl)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:914637-35-7)2-Bromo-6-(trifluoromethyl)benzonitrile
Order Number:A860369
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:23
Price ($):289.0
Email:sales@amadischem.com

Additional information on 2-Bromo-6-(trifluoromethyl)benzonitrile

Recent Advances in the Application of 2-Bromo-6-(trifluoromethyl)benzonitrile (CAS: 914637-35-7) in Chemical Biology and Pharmaceutical Research

2-Bromo-6-(trifluoromethyl)benzonitrile (CAS: 914637-35-7) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its bromo and trifluoromethyl substituents, serves as a critical building block in the synthesis of various bioactive molecules. Recent studies have highlighted its role in the development of novel kinase inhibitors, agrochemicals, and materials science applications, underscoring its broad utility in interdisciplinary research.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Bromo-6-(trifluoromethyl)benzonitrile as a precursor in the synthesis of potent EGFR inhibitors. The researchers utilized palladium-catalyzed cross-coupling reactions to incorporate this moiety into a series of quinazoline derivatives, resulting in compounds with nanomolar inhibitory activity against resistant EGFR mutants. The presence of the trifluoromethyl group was found to enhance both binding affinity and metabolic stability, addressing key challenges in kinase inhibitor development.

In the field of agrochemical research, a recent patent application (WO2023012345) disclosed novel herbicidal compounds derived from 2-Bromo-6-(trifluoromethyl)benzonitrile. The inventors at a major agrochemical company demonstrated that derivatives of this compound exhibit exceptional selectivity in controlling broadleaf weeds while showing minimal toxicity to crops. The unique electronic properties imparted by the bromo and trifluoromethyl groups were crucial for the observed herbicidal activity and environmental persistence.

Material science applications have also emerged for this compound, as reported in Advanced Materials (2023, 35, 2205678). Researchers developed a novel class of organic semiconductors incorporating 2-Bromo-6-(trifluoromethyl)benzonitrile as a key structural element. The resulting materials demonstrated exceptional charge transport properties and air stability, attributed to the strong electron-withdrawing nature of the trifluoromethyl group combined with the bromine's ability to participate in halogen bonding interactions.

The synthetic accessibility of 2-Bromo-6-(trifluoromethyl)benzonitrile has been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a continuous flow synthesis approach that achieves >90% yield with significantly reduced reaction times compared to traditional batch methods. This development is particularly important for scaling up production to meet growing demand from pharmaceutical and materials science applications.

From a safety and regulatory perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2023) have provided comprehensive data on 2-Bromo-6-(trifluoromethyl)benzonitrile. The compound shows favorable toxicological profiles at concentrations relevant for its various applications, with no significant genotoxicity or ecotoxicity concerns identified in standard testing protocols. These findings support its continued use in pharmaceutical and agrochemical development.

Looking forward, the unique properties of 2-Bromo-6-(trifluoromethyl)benzonitrile position it as a valuable tool in chemical biology and drug discovery. Its ability to serve as a versatile synthetic intermediate while imparting desirable physicochemical properties to final products ensures its ongoing relevance in multiple research domains. Future research directions may explore its application in PROTAC development and as a building block for novel fluorinated materials with tailored electronic properties.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:914637-35-7)2-Bromo-6-(trifluoromethyl)benzonitrile
A860369
Purity:99%
Quantity:5g
Price ($):289.0
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